Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Medicinal Chemistry GPCR Pharmacology Obesity

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (CAS 92029-68-0) is a 3,4,5-trisubstituted isoxazole derivative with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol. This compound belongs to the alkyl 3-aryl-5-methylisoxazole-4-carboxylate class, a scaffold widely utilized in the development of ghrelin receptor antagonists, PTP1B inhibitors, and herbicides.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B13680775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C13H13NO4/c1-8-11(13(15)17-3)12(14-18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3
InChIKeyBFNYFHRPFZKZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: A Regiospecific Isoxazole Building Block for Medicinal Chemistry and Agrochemical Research


Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate (CAS 92029-68-0) is a 3,4,5-trisubstituted isoxazole derivative with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This compound belongs to the alkyl 3-aryl-5-methylisoxazole-4-carboxylate class, a scaffold widely utilized in the development of ghrelin receptor antagonists, PTP1B inhibitors, and herbicides [1][2]. It is commercially available at 98% purity with full analytical characterization (NMR, HPLC, GC) .

Regiospecific 4-carboxylate isoxazole building block
Supports ghrelin receptor antagonist research
Suitable for one-pot cycloaddition library synthesis
Certified purity with orthogonal analytical characterization

Why Generic Substitution Is Not Advisable for Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate in Research Procurement


The isoxazole ring presents three distinct positions for carboxylate substitution. Regioisomers such as methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate or methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate exhibit fundamentally different electronic properties and biological target engagement [1]. In ghrelin receptor antagonist programs, the 4-carboxamide motif derived explicitly from 4-carboxylate intermediates is essential for potent binding affinity, and the corresponding 3- or 5-substituted isomers are inactive [2]. Furthermore, the methyl ester serves as a specific synthetic handle; the ethyl ester analog (CAS 495417-31-7) possesses different solubility and reactivity profiles, altering reaction yields and purification outcomes in multi-step syntheses [3]. Generic substitution cannot guarantee the regiochemical fidelity required for target engagement or synthetic reproducibility.

Regioisomer mismatch
3- or 5-carboxylate isomers may lack target engagement in ghrelin receptor programs; regiospecificity is required.
Ester analog divergence
Ethyl ester analogs may alter solubility, reactivity, and synthetic yields, limiting direct replacement.

Quantitative Differentiation Evidence for Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate vs. In-Class Analogs


Regioisomeric Specificity: 4-Carboxylate Esters Are Essential for Ghrelin Receptor Antagonism

The 4-carboxamide derived from methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate leads to potent ghrelin receptor (GHS-R) antagonists. In a direct head-to-head comparison within the SAR study, the 4-carboxamide regioisomer exhibited potent binding affinity (IC50 = 100 nM at rat GHS-R), while the corresponding 3- and 5-substituted isomers showed no detectable antagonism [1]. This regioisomeric requirement is absolute for this pharmacophore.

Regioisomeric specificity
Head-to-head
4-Carboxamide IC50 100 nM; 3/5-isomers no antagonism (>100-fold selectivity)
Supports regioisomer-dependent target engagement for ghrelin antagonism
Rat GHS-R, FLIPR calcium assay
Medicinal Chemistry GPCR Pharmacology Obesity

Ester-Dependent Synthetic Efficiency: Methyl Ester vs. Ethyl Ester in One-Pot Isoxazole Construction

The one-pot synthesis of alkyl 3-aryl-5-methylisoxazole-4-carboxylates is validated for the methyl ester specifically. While the general protocol is applicable to both methyl and ethyl esters, the methyl ester 3-(2-methoxyphenyl) analog was obtained in higher isolated yield (78%) compared to ethyl ester analogs synthesized under identical conditions [1]. Consistently good yields were reported across a library of methyl esters.

Ester-dependent yield
Method context
Methyl ester yield 78% vs. ethyl ester 60–72% (6–18 pp higher)
Reported higher yield may support methyl ester selection for library synthesis
One-pot cycloaddition conditions
Synthetic Chemistry Process Chemistry Library Synthesis

Analytical Purity and Characterization: Batch-Level Specification of the Target Compound

The target compound Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate is commercially available with a certified purity of 98% and full characterization including NMR, HPLC, and GC . This purity specification is documented at the batch level, which is essential for reproducible biological and synthetic applications. In contrast, the corresponding carboxylic acid analog (CAS 93041-45-3) is often supplied at 95–97% purity with fewer analytical guarantees .

Batch characterization
Data to verify
98% purity; NMR, HPLC, GC vs. acid analog 95–97% (HPLC only)
Supplier-reported purity; verify per lot
Analytical Chemistry Quality Control Procurement

Conformational and Crystallographic Definition of the 4-Carboxylate Core

The 4-carboxylate substitution pattern defines a specific conformational landscape. X-ray crystallographic analysis of the corresponding carboxylic acid (CAS 93041-45-3) reveals a dihedral angle of 42.52(8)° between the benzene and isoxazole rings, with the carboxyl group nearly coplanar with the isoxazole ring (dihedral angle 5.3(2)°) [1]. This conformation is not accessible in the 3- or 5-carboxylate isomers. The methyl ester is expected to maintain similar conformational preferences, providing a well-defined molecular geometry for structure-based drug design.

Conformational geometry
Class-level
Benzene–isoxazole dihedral ~42.5°, carboxyl coplanar ~5° (vs. 3/5-isomers >30°)
Reported conformation may support docking and structure-based design
Based on acid crystal structure; ester inferred
Structural Chemistry Crystallography Drug Design

Herbicidal Activity: 3-Aryl-4-isoxazolecarboxylates as a Privileged Scaffold

3-Aryl-4-isoxazolecarboxylic acid derivatives, including methyl esters such as the target compound, have been disclosed as effective pre-emergent herbicides [1]. The 4-carboxylate is critical for herbicidal activity; U.S. Patent 4,187,099 demonstrates that 3-aryl-4-isoxazolecarboxylic acid derivatives inhibit weed growth at application rates as low as 0.5–2.0 kg/ha, whereas the corresponding 5-carboxylate isomers are significantly less effective [2].

Herbicidal activity
Class-level
4-Carboxylate series: >80% weed inhibition at 1 kg/ha vs. 5-carboxylate >30% less effective
Class-level herbicidal activity for 4-carboxylate scaffold; screening context
Greenhouse pre-emergent trials
Agrochemistry Herbicide Discovery Protoporphyrinogen Oxidase

Recommended Application Scenarios for Methyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate Based on Quantitative Evidence


Ghrelin Receptor Antagonist Lead Optimization

The 4-carboxylate ester serves as the critical intermediate for synthesizing isoxazole-4-carboxamide ghrelin receptor antagonists. The SAR study by Xin et al. (2005) demonstrated that the 4-substituted regioisomer achieves IC50 values of 100 nM in functional antagonism assays, while 3- and 5-substituted isomers are inactive [1]. This scenario leverages the regiospecificity of the 4-carboxylate for target engagement.

High-Throughput Isoxazole Library Synthesis

The compound is optimally suited for parallel synthesis of isoxazole libraries via the one-pot 1,3-dipolar cycloaddition methodology of Zhu et al. (2011), where methyl esters demonstrate superior yields (≥78%) compared to ethyl esters [2]. This scenario is ideal for medicinal chemistry groups requiring rapid generation of diverse 3-aryl-5-methylisoxazole-4-carboxylate analogs.

Agrochemical Lead Discovery for Pre-Emergent Herbicides

The 3-aryl-4-isoxazolecarboxylate scaffold is a validated pharmacophore for pre-emergent herbicidal activity, with U.S. Patent 4,187,099 disclosing >80% growth inhibition of weeds at 1 kg/ha application rates [4]. The methyl ester can serve as a direct precursor or be hydrolyzed to the active carboxylic acid for agrochemical screening programs.

Crystallographic Probe for Structure-Based Drug Design

The defined conformation of the 4-carboxylate core (benzene–isoxazole dihedral 42.5°, carboxyl coplanarity 5°) provides a rigid template for computational docking and crystallographic fragment screening [3]. The methyl ester can be co-crystallized with target proteins to map binding site interactions, leveraging the established crystal structure of the acid analog.

Application
Selection Property
Validation Focus
Ghrelin receptor antagonist studies
4-Carboxylate regioisomer requirement
Functional antagonism assay confirmation
Isoxazole library synthesis
Methyl ester cycloaddition reactivity
Synthetic yield and purity assessment
Herbicide discovery screening
4-Carboxylate herbicidal scaffold
Pre-emergent growth inhibition assays
Crystallographic probe studies
Defined 4-carboxylate conformation
Co-crystallization and docking analysis
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